6-bromo-2-(4-ethoxyphenyl)-5-methyl-1H-imidazo[4,5-b]pyridine
Overview
Description
6-bromo-2-(4-ethoxyphenyl)-5-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family
Preparation Methods
The synthesis of 6-bromo-2-(4-ethoxyphenyl)-5-methyl-1H-imidazo[4,5-b]pyridine typically involves multi-step organic synthesis. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Chemical Reactions Analysis
6-bromo-2-(4-ethoxyphenyl)-5-methyl-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols can replace the bromine.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
6-bromo-2-(4-ethoxyphenyl)-5-methyl-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, antimicrobial agent, and antiviral agent.
Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs).
Corrosion Inhibition: It has been investigated as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of 6-bromo-2-(4-ethoxyphenyl)-5-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit certain enzymes or proteins involved in cell proliferation. The compound can form π–π interactions with aromatic amino acids in proteins, leading to inhibition of their function .
Comparison with Similar Compounds
Similar compounds to 6-bromo-2-(4-ethoxyphenyl)-5-methyl-1H-imidazo[4,5-b]pyridine include other imidazo[4,5-b]pyridine derivatives such as:
- 6-bromo-2-phenyl-3-(p-tolyl)-3H-imidazo[4,5-b]pyridine
- 6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties
Properties
IUPAC Name |
6-bromo-2-(4-ethoxyphenyl)-5-methyl-1H-imidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O/c1-3-20-11-6-4-10(5-7-11)14-18-13-8-12(16)9(2)17-15(13)19-14/h4-8H,3H2,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKIQDLVYIZTKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=NC(=C(C=C3N2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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